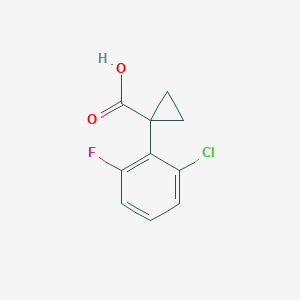
1-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid
描述
“1-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid” is a chemical compound with a molecular formula of C10H8ClFO2 . It contains a total of 26 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a three-membered cyclopropane ring attached to a carboxylic acid group and a 2-chloro-6-fluorophenyl group . The presence of the cyclopropane ring introduces strain into the molecule, which can have significant effects on its reactivity.科学研究应用
CFCA has a wide range of applications in the field of scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as an intermediate in the synthesis of fluorinated compounds. In addition, CFCA is used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. It is also used in the synthesis of polymers, dyes, and catalysts.
作用机制
The mechanism of action of CFCA is not fully understood. However, it is believed that the compound can act as a catalyst in certain reactions. It is also believed to be involved in the formation of cyclopropane rings, which can be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFCA are not fully understood. However, it is known that the compound can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation. It is also believed that CFCA may have antioxidant properties.
实验室实验的优点和局限性
CFCA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to obtain and handle. It is also a relatively stable compound, making it suitable for use in a variety of reactions. However, CFCA can be toxic and should be handled with care.
未来方向
Future research on CFCA could focus on its potential therapeutic applications. Studies could be conducted to assess the compound's ability to act as an anti-inflammatory agent or as an antioxidant. In addition, further research could be conducted to determine the exact mechanism of action of CFCA and its potential role in the synthesis of various compounds. Finally, studies could be conducted to assess the safety and efficacy of CFCA in animal models.
合成方法
CFCA is synthesized through a three-step process. The first step involves the reaction of 2-chloro-6-fluorophenyl bromide with a Grignard reagent in the presence of a base. This reaction yields 1-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid methyl ester. The second step involves the hydrolysis of the methyl ester to yield the free carboxylic acid. The final step involves the conversion of the free carboxylic acid to the corresponding acid chloride. This can be achieved by reaction with an excess of thionyl chloride in the presence of a base.
属性
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c11-6-2-1-3-7(12)8(6)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMDJKGGDGZLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=C2Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208492 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006876-25-0 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006876-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-6-fluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



